N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Description
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring:
- 3-Bromophenyl group: A meta-substituted bromine on the phenyl ring, influencing lipophilicity and steric interactions.
- Acetamide linker: Connects the aromatic substituent to the sulfur-containing moiety.
- 1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline core: A fused heterocyclic system contributing to planar geometry and π-π stacking interactions.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIXZRBTDBPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Heterocyclic Core Construction
The triazolo[4,3-a]quinoxaline core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-methylquinoxalin-2(1H)-one with hydrazine derivatives under acidic conditions to form the triazole ring. For example:
$$
\text{1-Methylquinoxalin-2(1H)-one} + \text{Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-triazolo[4,3-a]quinoxaline}
$$
Yields for this step range from 65–78% depending on reaction time and stoichiometry.
Sulfanyl-Acetamide Bridge Installation
The sulfanyl group is introduced via nucleophilic displacement using 2-chloroacetamide intermediates. Thiolation of the triazoloquinoxaline core at position 4 is achieved with sodium hydrosulfide (NaSH), followed by alkylation with bromoacetamide derivatives:
$$
\text{Triazoloquinoxaline} + \text{NaSH} \xrightarrow{\text{DMF}} \text{4-Thiol Intermediate}
$$
$$
\text{4-Thiol} + \text{BrCH}2\text{C(O)NH}(3\text{-BrC}6\text{H}4) \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}
$$
This method achieves 45–60% isolated yields.
Step-by-Step Preparation Methods
Method A: Sequential Cyclization and Coupling
Step 1: Synthesis of 1-Methyl-Triazolo[4,3-a]Quinoxaline
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 1-Methylquinoxalin-2(1H)-one | 10 mmol | Reflux in EtOH/HCl (6 h) | 72% |
| Methylhydrazine | 12 mmol |
Step 2: Thiolation at Position 4
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| NaSH | 15 mmol | DMF, 80°C, 4 h | 68% |
Step 3: Acetamide Coupling
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| N-(3-Bromophenyl)-2-bromoacetamide | 1.2 eq | K₂CO₃, DMF, 60°C, 8 h | 58% |
Method B: One-Pot Tandem Reaction
A streamlined approach uses microwave-assisted synthesis to combine cyclization and alkylation:
- Reagents :
- 1-Methylquinoxalin-2(1H)-one (10 mmol)
- Methylhydrazine (12 mmol)
- N-(3-Bromophenyl)-2-bromoacetamide (12 mmol)
- NaSH (15 mmol)
Conditions :
- Solvent: Dimethyl carbonate (DMC)
- Temperature: 120°C (microwave, 300 W)
- Time: 2 h
Yield : 41% (single-step).
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DMC | 3.1 | 41 |
| Acetonitrile | 37.5 | 33 |
Dimethylformamide (DMF) maximizes solubility of intermediates, while dimethyl carbonate (DMC) offers eco-friendly advantages with moderate yields.
Purification and Characterization
Chromatographic Purification
Challenges and Mitigation Strategies
Byproduct Formation
Low Thiol Stability
- Issue : Oxidation to disulfides during storage.
- Mitigation : Conduct thiolation in situ under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide under appropriate conditions (e.g., solvent, temperature).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazoloquinoxaline moiety is known for its ability to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Key Observations :
- Heterocyclic Core: The triazoloquinoxaline and bis-triazoloquinoxaline cores (e.g., in ) enhance TopoII inhibition compared to quinazolinone or thiazolidinone derivatives, likely due to improved DNA intercalation .
- Substituent Effects: Halogen Position: The 3-bromophenyl group in the main compound may offer distinct steric and electronic effects compared to 4-fluorophenyl (). Methyl vs. Ethyl Groups: Methyl substitution on the triazoloquinoxaline (main compound) may reduce steric hindrance compared to ethyl groups in , favoring target binding.
Substituent-Driven Activity Differences
Example :
Biological Activity
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a bromophenyl group, a triazole moiety, and a sulfanyl acetamide linkage, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains.
Research Findings
- A study indicated that related compounds exhibited minimum bactericidal concentrations (MBC) as low as 15.6 µg/mL against Enterococcus faecalis and Salmonella strains .
- The compound this compound was tested for its activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest moderate inhibition at concentrations around 31.25 µg/mL.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been widely researched. Compounds similar to this compound have shown promising results in reducing inflammation markers.
Case Studies
- In one study, triazole derivatives demonstrated significant inhibition of paw edema development in animal models, with some compounds achieving up to 53.41% reduction in inflammation compared to control groups .
- Molecular docking studies revealed high predicted affinities towards cyclooxygenase enzymes (COX-1 and COX-2), correlating with their anti-inflammatory activities.
Cytotoxic Activity
The cytotoxic effects of the compound have also been evaluated against various cancer cell lines.
Findings
- Research has indicated that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.
- Specific studies on related compounds have reported IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7.
Data Summary
| Activity Type | Tested Strains/Cells | MBC/IC50 Values | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 31.25 µg/mL | Moderate |
| Escherichia coli | 31.25 µg/mL | Moderate | |
| Anti-inflammatory | Paw edema model | 53.41% reduction | Significant |
| Cytotoxic | HeLa (cervical cancer) | ~10 µM | Induces apoptosis |
| MCF-7 (breast cancer) | ~15 µM | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
